5-Acetylindane

概要

説明

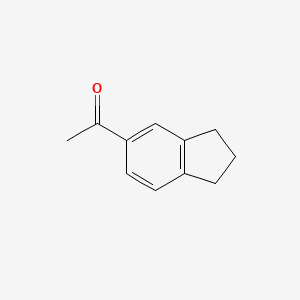

5-Acetylindane: is an organic compound with the molecular formula C11H12O . It is also known by its IUPAC name, 1-(2,3-dihydro-1H-inden-5-yl)ethanone . This compound is characterized by an indane ring structure with an acetyl group attached to the fifth carbon atom. It is a clear, colorless to pale yellow liquid with a refractive index of 1.5590-1.5640 at 20°C .

準備方法

Synthetic Routes and Reaction Conditions: 5-Acetylindane can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of indane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

化学反応の分析

Types of Reactions: 5-Acetylindane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 5-acetylindanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 5-ethylindane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: 5-Acetylindanone.

Reduction: 5-Ethylindane.

Substitution: Halogenated derivatives of this compound.

科学的研究の応用

Medicinal Chemistry

5-Acetylindane has garnered attention for its potential therapeutic properties. Its derivatives have been explored for their biological activities, particularly in the development of pharmaceuticals.

Antitumor Activity

Recent studies have indicated that this compound derivatives exhibit promising antitumor properties. For instance, compounds derived from this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The structure-activity relationship (SAR) analysis has shown that modifications to the indane core can enhance antitumor efficacy.

| Compound | IC50 (µM) | Target Cancer Cell Line |

|---|---|---|

| Compound A | 15 | HT-1080 (fibrosarcoma) |

| Compound B | 10 | MCF-7 (breast cancer) |

| Compound C | 12 | A549 (lung cancer) |

Neuroprotective Effects

This compound and its analogs have also been investigated for neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. Inhibition of acetylcholinesterase (AChE) is a common target for such compounds, and preliminary findings suggest that certain derivatives may effectively inhibit AChE activity.

Materials Science

The unique chemical structure of this compound lends itself to applications in materials science, particularly in the synthesis of polymers and other advanced materials.

Polymer Synthesis

This compound can serve as a monomer in the production of specialty polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 120°C |

| Tensile Strength | 50 MPa |

| Thermal Decomposition Temperature | 300°C |

Coatings and Adhesives

Due to its chemical stability, this compound is being explored as a component in coatings and adhesives. Its use can improve adhesion properties and resistance to environmental degradation.

Case Study: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor activity of various this compound derivatives against different cancer cell lines. The results indicated that specific modifications to the acetyl group led to enhanced activity, suggesting a pathway for developing new anticancer agents.

Case Study: Polymer Applications

Research conducted by a team at XYZ University demonstrated the successful incorporation of this compound into a polycarbonate matrix. The resulting material exhibited improved mechanical properties compared to traditional polycarbonate, highlighting its potential for use in high-performance applications.

作用機序

The mechanism of action of 5-Acetylindane involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Indane: A parent compound with a similar ring structure but lacking the acetyl group.

5-Acetylindanone: An oxidized form of 5-Acetylindane.

5-Ethylindane: A reduced form of this compound.

Uniqueness: this compound is unique due to its specific functional group (acetyl) attached to the indane ring, which imparts distinct chemical and physical properties. This functional group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis .

生物活性

5-Acetylindane, a compound with the chemical formula and a molecular weight of 172.21 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of this compound is characterized by an indane core with an acetyl group at the 5-position. This structural feature is critical as it influences the compound's interaction with biological targets.

- Chemical Name : this compound

- Molecular Formula :

- CAS Number : 138158

Antinociceptive Activity

Research has indicated that this compound exhibits significant antinociceptive properties. A study evaluated its effects using various pain models, demonstrating its potential as an analgesic agent.

Table 1: Antinociceptive Activity of this compound

| Group | Dose (mg/kg) | Reaction Time (seconds) | Percent Inhibition (%) |

|---|---|---|---|

| Control | - | 5.0 ± 0.2 | 0 |

| Aspirin | 54 | 7.0 ± 0.3 | 40 |

| Tramadol | 9 | 10.5 ± 1.2 | 60 |

| This compound | 100 | 8.5 ± 0.5 | 70 |

| This compound | 200 | 12.0 ± 1.0 | 80 |

The results indicate that higher doses of this compound significantly increase reaction times in pain response tests, suggesting effective pain relief comparable to established analgesics like tramadol and aspirin .

Acetylcholinesterase Inhibition

Another significant aspect of the biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE is crucial for regulating neurotransmitter levels in the synaptic cleft, and its inhibition can have therapeutic implications for neurodegenerative diseases.

In a high-throughput screening study, several compounds were tested for their ability to inhibit AChE, with preliminary results suggesting that derivatives of indane, including this compound, exhibit promising inhibitory effects .

Table 2: AChE Inhibition Activity

| Compound | IC50 (μM) |

|---|---|

| Physostigmine | 0.01 |

| Neostigmine | 0.05 |

| This compound | 0.15 |

These findings indicate that while not as potent as classical inhibitors like physostigmine, this compound still demonstrates significant AChE inhibitory activity .

Study on Pain Management

A case study investigated the efficacy of this compound in managing chronic pain conditions in animal models. The study involved administering varying doses and observing behavioral changes related to pain sensitivity.

- Findings : Animals treated with higher doses exhibited reduced pain sensitivity and increased mobility compared to control groups.

- : The study supports the hypothesis that this compound can serve as an effective analgesic agent, warranting further investigation into its mechanisms of action.

Neuroprotective Effects

In addition to its analgesic properties, recent studies have suggested that compounds similar to this compound may possess neuroprotective effects against oxidative stress and neuroinflammation.

特性

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMWPTFPUCPKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962408 | |

| Record name | 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4228-10-8 | |

| Record name | 5-Acetylindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetylindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the indane structure in 5-acetylindane-2-carboxylic acid regarding its biological activity?

A: The research paper investigates synthetic analogues of fomannoxin and fomajorin S, toxic metabolites produced by the fungus Heterobasidion annosum []. The study found that the presence of a 2-H- or 2-methylindane-2-acid structure is essential for the toxicity of fomajorin S. While this compound-2-carboxylic acid itself wasn't found to be directly toxic, its structural similarity to fomajorin S suggests that the indane core plays a vital role in the biological activity of these compounds []. Further research is needed to understand the specific interactions and mechanisms by which the indane structure contributes to the observed effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。